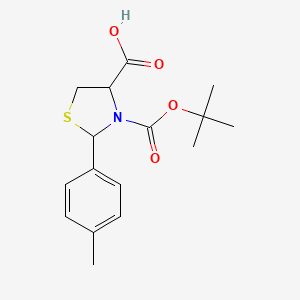
3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that features a thiazolane ring, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzene-1-thiol and tert-butyl chloroformate as starting materials.
Reaction Steps: The initial step involves the formation of a thiazolane ring through cyclization
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.
Reduction: The thiazolane ring can undergo reduction to form a thiazoline derivative.
Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed:
Oxidation: this compound anhydride or ester.
Reduction: 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazoline-4-carboxylic acid.
Substitution: Removal of the BOC group to yield 3-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is not well-documented. its biological activity would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
3-(Benzoyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
3-(Methoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid
Uniqueness:
The presence of the tert-butoxycarbonyl group makes this compound distinct in terms of its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDNRNJGSQRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
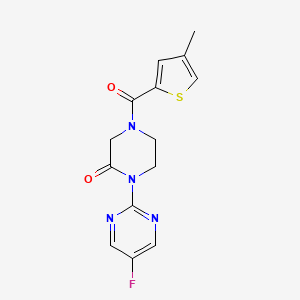
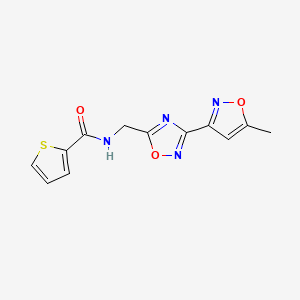
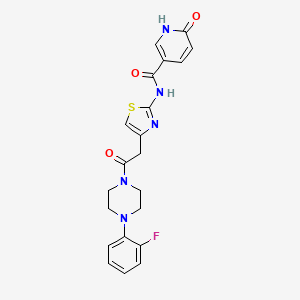
![3-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2852458.png)
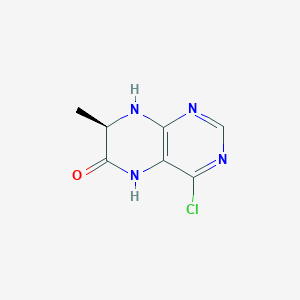
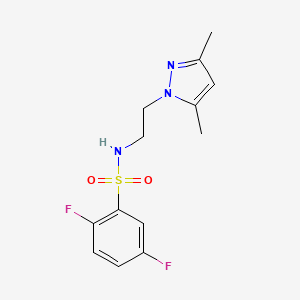
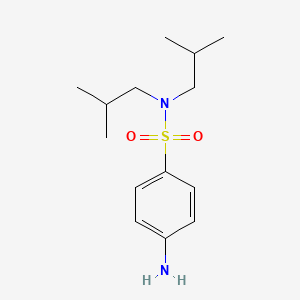
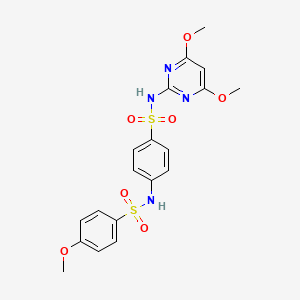
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
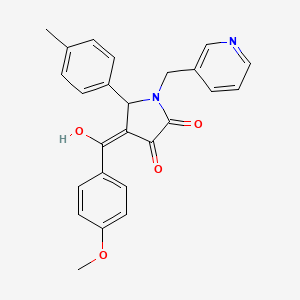
![N-cyclohexyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2852470.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
![N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2852474.png)
